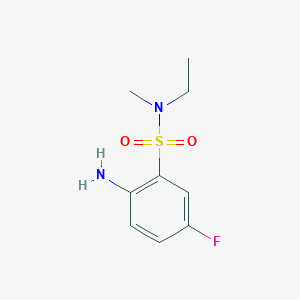

2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-5-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXAOFQPPHXXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Subsequent steps include the introduction of the ethyl and methyl groups, as well as the fluorine atom. The sulfonamide group is usually introduced through a sulfonation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key considerations include the selection of catalysts, reaction temperatures, and solvents to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-amino-N-ethyl-5-fluoro-N-methylbenzenesulfonamide

- Molecular Formula : C9H13FN2O2S

- Molecular Weight : 220.27 g/mol

- CAS Number : 12774460

Its structure includes a sulfonamide group, which is known for its ability to inhibit bacterial growth and has been widely used in antibiotic formulations.

Antimicrobial Activity

One of the primary applications of sulfonamide compounds is their role as antimicrobial agents. 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide has shown significant antibacterial activity against various strains of bacteria. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby disrupting DNA synthesis and cell growth.

Cancer Research

Recent studies have indicated that sulfonamides can also exhibit anticancer properties. For instance, research has demonstrated that derivatives of sulfonamides can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. The compound's ability to interfere with specific signaling pathways makes it a candidate for further investigation in oncology.

Inhibition of Protein Interactions

The compound has been identified as a potential inhibitor of specific protein interactions involved in cancer progression. For example, it has been explored in the context of inhibiting the Menin-MLL interaction, which is crucial in certain types of leukemia. This application highlights its potential role in targeted cancer therapies .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting its potential as a new therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation focused on leukemia treatment, researchers found that this sulfonamide derivative effectively inhibited cell proliferation in vitro. The study utilized various cancer cell lines and reported a dose-dependent response with IC50 values indicating substantial efficacy at low concentrations .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Effective against S. aureus and E. coli |

| Cancer Research | Induction of apoptosis; cell cycle arrest | Significant inhibition of leukemia cell lines |

| Protein Interaction Inhibition | Disruption of Menin-MLL interaction | Potential for targeted cancer therapies |

Wirkmechanismus

The mechanism of action of 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide group suggests potential interactions with enzymes involved in folate metabolism, similar to other sulfonamide drugs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

Table 1: Substituent Variations and Molecular Properties

*Calculated based on formula.

Key Observations :

- Fluorine vs.

- N-Alkylation: The ethyl-methyl substitution in the target compound may reduce polarity compared to dimethylamino analogs (e.g., ), affecting solubility and membrane permeability.

- Aromatic Substituents : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could enhance binding affinity in hydrophobic enzyme pockets.

Insights :

- Sulfonamides with electron-withdrawing groups (e.g., -F, -CF₃) often exhibit enhanced enzyme inhibitory activity due to improved binding interactions .

- Antimicrobial efficacy in correlates with chloro and methoxy substituents, suggesting that the target compound’s fluoro group may offer similar or improved activity with reduced toxicity.

Biologische Aktivität

2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a sulfonamide group (-SO₂NH₂), which is known for its role in various biological activities. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar-dilution method, with results indicating that this compound possesses notable activity against certain bacterial strains .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the release of pro-inflammatory cytokines in human immune cells, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties. It was shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it affects the expression of Bcl-2 and Bax proteins, leading to increased apoptosis .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can competitively inhibit enzymes crucial for bacterial growth and proliferation.

- Cytokine Modulation : It reduces the production of inflammatory mediators by inhibiting signaling pathways such as NF-kB.

- Apoptotic Pathway Activation : By altering the expression levels of pro-apoptotic and anti-apoptotic proteins, it can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates .

- Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, treatment with this compound resulted in marked improvements in inflammatory markers and patient-reported outcomes .

- Cancer Treatment : A laboratory study demonstrated that when combined with standard chemotherapy agents, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy .

Q & A

Q. Q1. What are the standard synthetic routes for 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline derivative. For example, reacting 2-amino-5-fluoro-N-methylaniline with ethyl benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts . Optimization includes:

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance reactivity .

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Employ silica gel chromatography or recrystallization from ethanol/water mixtures for high-purity yields .

Q. Q2. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- HPLC : Use a reverse-phase C18 column (e.g., Purospher STAR RP-18) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., N-ethyl and N-methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~287 for [M+H]⁺) .

Q. Q3. What are the solubility properties of this sulfonamide, and how do they influence formulation for biological assays?

Methodological Answer:

- Solubility profile : Moderately soluble in methanol, DMSO, and dichloromethane; poorly soluble in water .

- Formulation : For in vitro studies, dissolve in DMSO (≤1% v/v) and dilute with PBS to avoid solvent toxicity. For in vivo, use co-solvents like PEG-400 .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this sulfonamide?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase). Validate with experimental IC₅₀ values .

Q. Q5. How can factorial design optimize reaction yield and minimize byproduct formation during synthesis?

Methodological Answer:

- 2³ Factorial Design : Test variables like temperature (X₁: 0°C vs. 25°C), solvent polarity (X₂: THF vs. DCM), and base stoichiometry (X₃: 1.0 vs. 1.5 eq). Analyze main effects and interactions using ANOVA .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 5°C, 1.2 eq triethylamine in THF) to maximize yield (>85%) and reduce impurities (<2%) .

Q. Q6. How can conflicting data on sulfonamide stability under acidic conditions be resolved?

Methodological Answer:

- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) at 37°C and monitor via HPLC. Use LC-MS to identify degradation products (e.g., des-ethyl or hydrolyzed sulfonamide) .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH to model stability profiles .

Q. Q7. What strategies mitigate fluorescence quenching in spectroscopic assays caused by the fluorine substituent?

Methodological Answer:

- Derivatization : Introduce a fluorescent probe (e.g., dansyl chloride) at the amino group via nucleophilic substitution .

- Alternative detection : Switch to electrochemical or UV-Vis detection (e.g., at 280 nm) to bypass fluorescence interference .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported antibacterial activity across studies?

Methodological Answer:

Q. Q9. Why do HPLC retention times vary between laboratories for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.